

optimizing M-1211 treatment schedule for tumor regression

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Compound of Interest

Compound Name: M-1211

Cat. No.: B15568959

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Technical Support Center: M-1211

Welcome to the technical support center for **M-1211**, a novel and potent ATP-competitive inhibitor of the mTOR kinase. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the treatment schedule of **M-1211** for maximal tumor regression.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **M-1211**?

A1: **M-1211** is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR). Specifically, it is an ATP-competitive inhibitor that blocks the kinase activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). By inhibiting mTOR, **M-1211** disrupts key cellular processes involved in tumor growth, proliferation, and survival.^{[1][2][3]}

Q2: What is the recommended solvent and storage condition for **M-1211**?

A2: **M-1211** is supplied as a lyophilized powder. For in vitro studies, we recommend reconstituting **M-1211** in DMSO to create a stock solution of 10-50 mM. For in vivo studies, the DMSO stock can be further diluted in an appropriate vehicle such as a solution of 5% NMP, 15% Solutol HS 15, and 80% water. Aliquot the stock solution and store at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q3: What are the expected downstream effects of **M-1211** treatment on the PI3K/AKT/mTOR pathway?

A3: Treatment with **M-1211** is expected to decrease the phosphorylation of downstream targets of both mTORC1 and mTORC2. For mTORC1, this includes a reduction in the phosphorylation of p70 S6 Kinase (p70S6K) at Thr389 and 4E-BP1 at Thr37/46.[4] For mTORC2, a decrease in the phosphorylation of AKT at Ser473 should be observed.[1]

Q4: Is **M-1211** effective as a single agent?

A4: Preclinical data suggests that **M-1211** has potent single-agent activity in various cancer models with aberrant PI3K/AKT/mTOR pathway signaling.[3] However, the efficacy can be tumor type-dependent, and combination therapies may yield synergistic effects.

Troubleshooting Guides

Issue 1: Suboptimal or no tumor regression observed in our in vivo model.

- Question: We are administering **M-1211** to our xenograft mouse model but are not observing the expected tumor regression. What are the potential causes and how can we troubleshoot this?
- Answer: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
 - Verify Target Engagement: Confirm that **M-1211** is inhibiting mTOR in your tumor model. This can be done by performing a pharmacodynamic study. Collect tumor samples at various time points after a single dose of **M-1211** and analyze the phosphorylation status of key downstream targets (e.g., p-AKT Ser473, p-p70S6K Thr389) via Western blot or immunohistochemistry.
 - Assess Drug Exposure: Ensure that **M-1211** is reaching the tumor at sufficient concentrations. A pharmacokinetic study to measure the concentration of **M-1211** in plasma and tumor tissue over time can be highly informative. Poor bioavailability or rapid clearance could be a reason for the lack of efficacy.

- **Re-evaluate Dosing and Schedule:** The current dose and schedule may be suboptimal. Based on the pharmacodynamic and pharmacokinetic data, you may need to increase the dose, alter the dosing frequency (e.g., from once daily to twice daily), or switch to a different administration route.^[5] It's important to conduct a Maximum Tolerated Dose (MTD) study to establish a safe and effective dose range.^[6]
- **Tumor Model Characteristics:** The chosen tumor model may have intrinsic resistance to mTOR inhibition. This could be due to mutations in downstream components of the pathway or the activation of compensatory signaling pathways.^[7] Consider sequencing the tumor cells to identify potential resistance mechanisms.

Issue 2: High variability in tumor growth between animals in the same treatment group.

- **Question:** We are observing significant variability in tumor response to **M-1211** within the same treatment group, making it difficult to draw conclusions. What can we do to reduce this variability?
- **Answer:** High variability is a common challenge in in vivo studies. Here are some strategies to minimize it:
 - **Standardize Tumor Implantation:** Ensure a consistent number of viable tumor cells are implanted at the same anatomical site for each animal.^[8]
 - **Randomization:** Once tumors reach a palpable size (e.g., 70-300 mm³), randomize the animals into treatment and control groups to ensure an even distribution of tumor sizes at the start of the study.^[9]
 - **Animal Health and Husbandry:** Maintain consistent housing conditions, diet, and handling procedures for all animals, as stress and other environmental factors can influence tumor growth.
 - **Increase Sample Size:** A larger number of animals per group can help to increase the statistical power and reduce the impact of individual outliers.

Issue 3: Conflicting in vitro and in vivo results.

- Question: **M-1211** shows high potency in our 2D cell culture assays, but the in vivo efficacy is disappointing. Why might this be the case?
- Answer: A discrepancy between in vitro and in vivo results is not uncommon and can be attributed to several factors:
 - Pharmacokinetics and Bioavailability: As mentioned, the drug may not be reaching the tumor at effective concentrations in vivo due to poor absorption, rapid metabolism, or inefficient distribution.
 - Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture system. Factors such as hypoxia, nutrient gradients, and interactions with stromal and immune cells can all influence drug response.[\[10\]](#)
 - 3D Tumor Architecture: The three-dimensional structure of a tumor can limit drug penetration, which is not a factor in monolayer cell cultures.

Data Presentation

Table 1: In Vitro IC50 Values for **M-1211** in Various Cancer Cell Lines

Cell Line	Cancer Type	PI3K/AKT/mTOR Pathway Status	IC50 (nM)
MCF-7	Breast Cancer	PIK3CA Mutant	15
U87-MG	Glioblastoma	PTEN Null	25
A549	Lung Cancer	KRAS Mutant	150
HCT116	Colorectal Cancer	PIK3CA Mutant	20
PC-3	Prostate Cancer	PTEN Null	30

Table 2: In Vivo Efficacy of **M-1211** in a U87-MG Xenograft Model

Treatment Group	Dosing Schedule	Mean Tumor Volume Change (%)	Tumor Growth Inhibition (%)
Vehicle Control	Daily	+250	0
M-1211 (10 mg/kg)	Daily	+50	80
M-1211 (20 mg/kg)	Daily	-30	112
M-1211 (20 mg/kg)	Intermittent (3 days on, 4 days off)	+20	92

Experimental Protocols

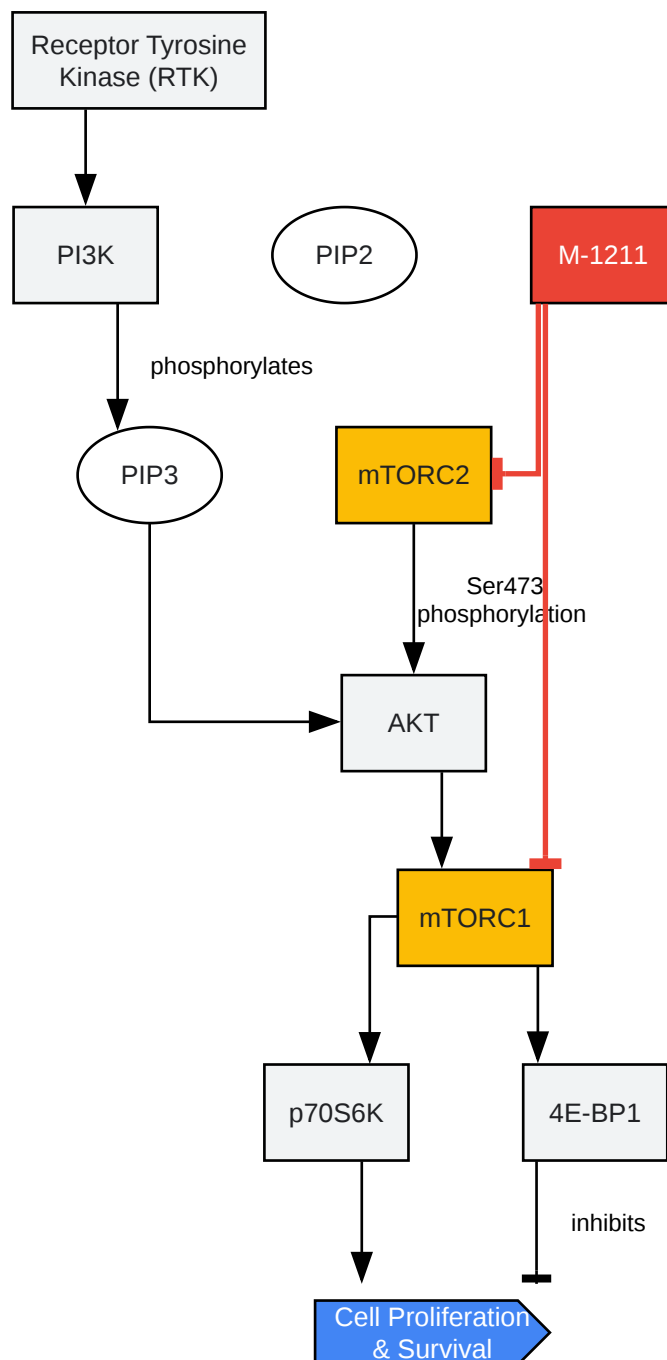
1. Western Blot Analysis of mTOR Pathway Inhibition

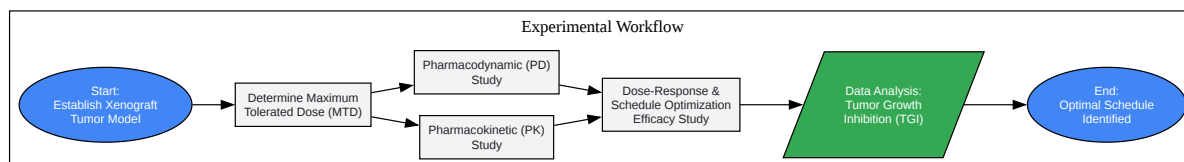
- Objective: To confirm the inhibition of mTOR signaling by **M-1211** in treated cells or tumor tissue.
- Methodology:
 - Sample Preparation: Lyse cells or homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[\[11\]](#)
 - Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
 - SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[\[12\]](#)
 - Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-p70S6K (Thr389), total p70S6K, and a loading control (e.g., GAPDH) overnight at 4°C.[\[13\]](#)
 - Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[\[11\]](#)

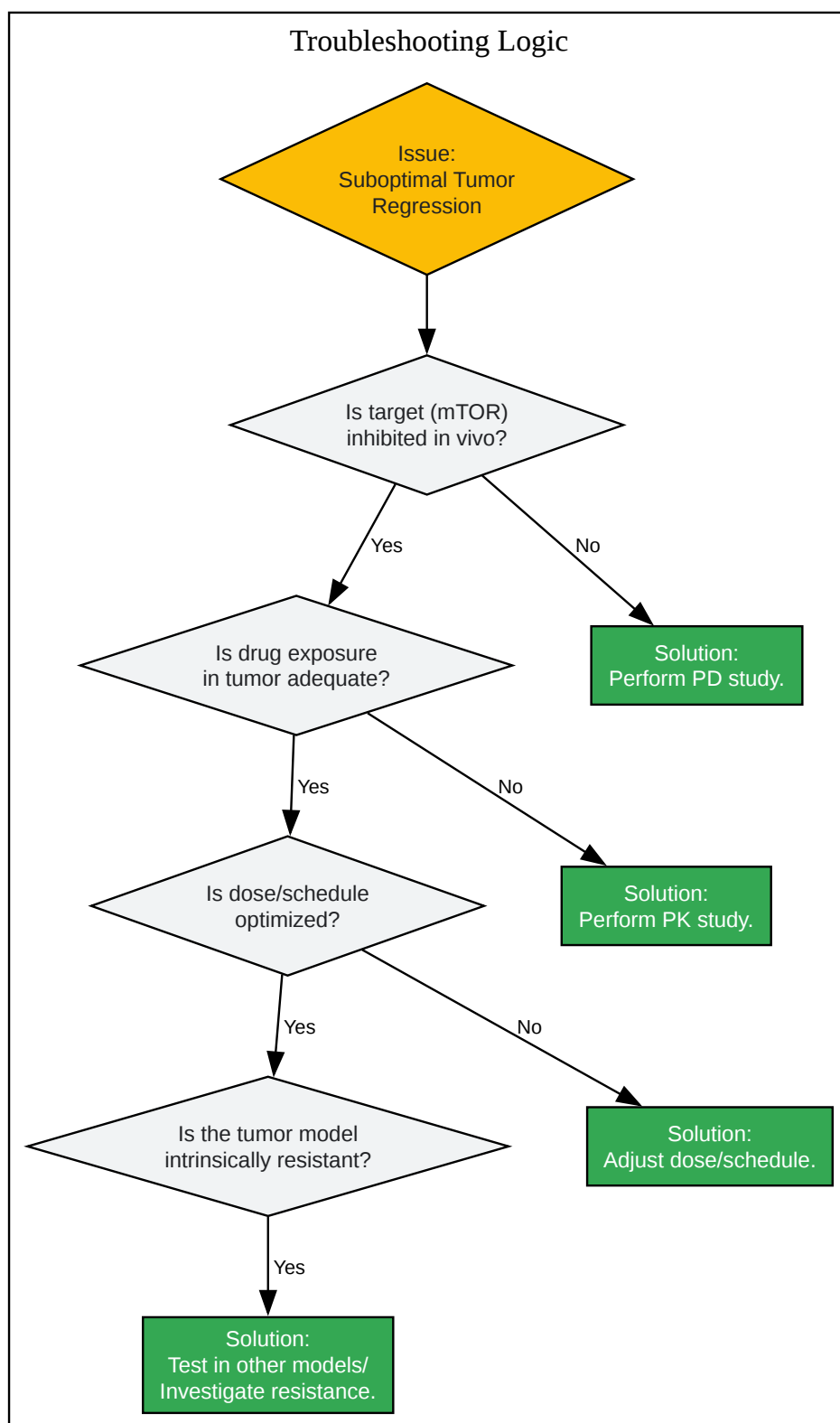
2. In Vivo Xenograft Tumor Model Efficacy Study

- Objective: To evaluate the anti-tumor efficacy of different **M-1211** treatment schedules.
- Methodology:
 - Cell Implantation: Subcutaneously inject 5×10^6 U87-MG cells in a 1:1 mixture of media and Matrigel into the flank of female athymic nude mice.[8]
 - Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - Randomization and Treatment: When tumors reach an average size of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[9] Administer **M-1211** or vehicle control according to the planned dosing schedules (e.g., daily, intermittent).
 - Data Collection: Continue to measure tumor volume and body weight throughout the study.
 - Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

Visualizations







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